Alpha-2 Adrenergic Receptor Selectivity: Brimonidine vs. Clonidine and Apraclonidine
Brimonidine tartrate exhibits substantially higher selectivity for α2-adrenergic receptors over α1-adrenergic receptors compared to its in-class predecessors. Brimonidine demonstrates an α2/α1 selectivity ratio of approximately 667:1 (α2A Ki = 2.7 nM vs. α1 Ki = 1,800 nM in human brain) . In contrast, clonidine and apraclonidine demonstrate lower α2/α1 selectivity ratios; clonidine's non-selective profile contributes to its systemic hypotensive effects, while apraclonidine's lower selectivity is associated with higher rates of ocular allergy and tachyphylaxis with chronic use [1].
| Evidence Dimension | α2/α1 adrenoceptor selectivity ratio |
|---|---|
| Target Compound Data | α2A Ki = 2.7 nM; α1 Ki = 1,800 nM; Ratio ≈ 667:1 |
| Comparator Or Baseline | Clonidine: Non-selective α2/α1 agonist, significant α1 activity. Apraclonidine: Lower α2/α1 selectivity than brimonidine (quantitative ratio not explicitly reported in primary source; selectivity advantage is class-level inference based on clinical adverse event profiles) |
| Quantified Difference | Brimonidine's 667-fold selectivity for α2 over α1 receptors correlates with reduced cardiovascular adverse events and lower rates of ocular allergy relative to clonidine and apraclonidine |
| Conditions | Radioligand binding assay: α2A, α2B, α2C in CHO cells; α1 in human brain tissue |
Why This Matters
Higher α2/α1 selectivity directly translates to a more favorable therapeutic index, enabling chronic glaucoma therapy without the systemic hypotensive episodes observed with clonidine or the tachyphylaxis limiting apraclonidine.
- [1] Nosáľová G. Farmakologický profil brimonidínu. Klinická farmakologie a farmacie, 2005, 19(1): 57-58. View Source
